REACTION_CXSMILES
|
[C:1]1([CH:9]=[C:7]([OH:8])[CH:6]=[C:4]([OH:5])[CH:3]=1)O.CN(C)[CH:12]=[O:13].P(Cl)(Cl)(Cl)=O.O1CCOC[CH2:21]1>>[OH:8][C:7]1[C:6]([CH3:21])=[C:4]([OH:5])[CH:3]=[C:12]([OH:13])[C:9]=1[CH3:1]
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Name
|
|
Quantity
|
0.6 kg
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Type
|
reactant
|
Smiles
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C1(O)=CC(O)=CC(O)=C1
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Name
|
|
Quantity
|
1.4 L
|
Type
|
reactant
|
Smiles
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O1CCOCC1
|
Name
|
|
Quantity
|
0.8 L
|
Type
|
reactant
|
Smiles
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CN(C=O)C
|
Name
|
|
Quantity
|
0.96 L
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
ice
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Quantity
|
10 kg
|
Type
|
reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
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40 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added slowly and with vigorous stirring
|
Type
|
ADDITION
|
Details
|
The addition of the reagent
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Type
|
ADDITION
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Details
|
containing the stirring and then the whole
|
Name
|
|
Type
|
|
Smiles
|
OC1=C(C(=CC(=C1C)O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |